N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-22-14-6-7-15-16(9-14)23-17(19-15)20(12(2)21)11-13-5-4-8-18-10-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGFFJCLJFYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that belongs to the benzothiazole derivative family, known for their diverse biological activities. This compound features a unique structural framework that includes a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 270.74 g/mol. The biological activity of this compound has been the focus of various studies, highlighting its potential applications in medicinal chemistry.
The biological activity of this compound has been attributed to its interactions with specific biological targets. Notably, it has shown effective binding to enzymes such as urease, which is critical in various physiological processes. Molecular docking studies indicate that hydrogen bonding plays a significant role in its mechanism of action against these enzymes, suggesting that modifications to its structure could enhance its biological efficacy .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzothiazole compounds, including this compound, possess significant antimicrobial properties against various pathogens.
- Antioxidant Properties : Research has shown that related compounds demonstrate antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity against Cancer Cells : The compound has been evaluated for its cytotoxic effects on tumorigenic cell lines. It has demonstrated selective cytotoxicity, indicating potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique profile of this compound, it is useful to compare it with other related benzothiazole derivatives:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant and urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
This compound stands out due to its ethoxy substitution at the 6-position, which may influence its solubility and overall biological activity compared to other derivatives .
Case Studies
Several studies have explored the biological effects of benzothiazole derivatives:
- Cytotoxicity Study : A study assessed the cytotoxic effects of various benzothiazole derivatives on tumorigenic cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with varying degrees of selectivity against cancer cells compared to normal cells .
- Urease Inhibition : Molecular docking studies highlighted that this compound effectively inhibits urease activity, which is crucial for certain pathogens' survival and proliferation. The binding interactions were characterized by hydrogen bonds that stabilize the enzyme-inhibitor complex .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide with structurally related compounds:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., fluoro in PB9, chloro in GB1) elevate melting points due to stronger intermolecular interactions .
- Synthetic Yields : Methoxy derivatives (compound 20) achieve higher yields (98%) compared to ethoxy analogs (78%), likely due to steric hindrance during synthesis .
Q & A
Q. Critical Parameters for Optimization :
- Temperature : Excess heat during acylation can lead to byproducts; maintain ≤25°C.
- Catalyst Loading : DMAP at 1.5 equivalents ensures efficient acetylation .
- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions .
Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Q. Core Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ethoxy group integration at δ 1.3–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Key peaks include C=O stretch at ~1663 cm⁻¹ and benzothiazole C-N vibrations at ~1515 cm⁻¹ .
Q. Addressing Spectral Discrepancies :
- Byproduct Identification : Use preparative TLC (e.g., 1:1 EtOAc/hexane) to isolate impurities, followed by comparative NMR/MS analysis .
- Dynamic Effects : Variable-temperature NMR resolves overlapping signals caused by rotamers .
How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in anticancer contexts?
Q. Basic Screening Framework :
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Target Engagement : Molecular docking (AutoDock Vina) predicts binding to tubulin or kinases, guided by structural analogs .
Q. Advanced Mechanistic Studies :
- Enzyme Inhibition : Fluorescence polarization assays quantify inhibition of β-tubulin polymerization .
- Apoptosis Markers : Western blotting for caspase-3/9 activation and PARP cleavage .
How should researchers optimize reaction yields when scaling up synthesis, and what pitfalls are common?
Q. Advanced Optimization Strategies :
Q. Common Pitfalls :
- Low Yield : Often due to incomplete amine condensation; monitor via TLC (Rf = 0.5 in EtOAc/hexane) .
- Purity Loss : Gradient elution in chromatography (40% → 50% EtOAc/hexane) separates co-eluting impurities .
How can conflicting reports about this compound’s bioactivity be resolved, particularly in structure-activity relationship (SAR) studies?
Q. Methodological Approaches :
- SAR Profiling : Synthesize analogs with modified ethoxy/pyridyl groups and compare IC₅₀ values .
- Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .
Q. Case Example :
- Contradictory Anticancer Data : Differences in cell line permeability (e.g., P-gp overexpression in MDR cells) may explain variability; validate via efflux pump inhibition assays .
What advanced computational methods are recommended to study this compound’s mechanism of action?
Q. In Silico Workflow :
- Molecular Dynamics (MD) : Simulate binding stability to β-tubulin over 100 ns trajectories (AMBER/CHARMM) .
- Pharmacophore Modeling : Identify critical H-bond donors (acetamide) and hydrophobic pockets (benzothiazole) for lead optimization .
Q. Validation :
- Free Energy Calculations : Use MM-PBSA to rank binding affinities of analogs .
How can solubility and stability challenges be addressed during formulation for in vivo studies?
Q. Preformulation Strategies :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
